![molecular formula C8H6BrClO4S B3011888 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride CAS No. 2241129-63-3](/img/structure/B3011888.png)
8-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride
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Overview
Description
The compound "8-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride" is a brominated heterocyclic sulfonamide with potential applications in pharmaceutical chemistry. While the provided papers do not directly discuss this compound, they offer insights into related bromo-substituted compounds and their reactivity, which can be extrapolated to understand the chemistry of the compound .
Synthesis Analysis
The synthesis of brominated heterocyclic compounds is well-documented in the literature. For instance, the reaction of bromoethylsulfonium salt with aminoalcohols leads to the formation of six- and seven-membered rings, including morpholines and benzoxazepines, in good-to-excellent yields . This suggests that similar sulfonium salts could potentially be used in the synthesis of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride by reacting with appropriate diols or aminoalcohols under annulation conditions.
Molecular Structure Analysis
The charge density and stereochemistry of bromoethyl sulfonium salts have been studied both experimentally and theoretically . These studies reveal the electron density topology and the acidic nature of hydrogen atoms adjacent to the positively charged sulfur atom. By analogy, the molecular structure of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride would likely exhibit similar electron density distributions around the sulfonamide group, influencing its reactivity and interactions.
Chemical Reactions Analysis
Sulfonylation reactions are key to modifying the properties of brominated compounds. For example, selective sulfonylation of 8-bromoadenosine derivatives has been achieved using sodium hydride and triisopropyl-benzenesulfonyl chloride . This indicates that the sulfonyl chloride group in the target compound could be introduced through a similar sulfonylation reaction, potentially under mild conditions to preserve the sensitive 1,4-benzodioxine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated sulfonamides can be inferred from related compounds. The anilinium chloride adduct of 4-bromo-N-phenylbenzenesulfonamide forms a hydrogen-bonded ladder motif, which suggests strong intermolecular interactions . This implies that 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride may also form significant hydrogen bonding, affecting its solubility, melting point, and other physical properties.
Scientific Research Applications
Synthesis of Antibacterial and Antifungal Agents
Research by Abbasi et al. (2020) demonstrated the use of 2,3-dihydro-1,4-benzodioxin-6-amine in synthesizing compounds with potential antibacterial and antifungal properties. One such compound showed significant antimicrobial potential with a low percentage of hemolytic activity, indicating its promise as a therapeutic agent (Abbasi et al., 2020).
Enzyme Inhibition and Antibacterial Studies
Another study by Irshad et al. (2014) synthesized O- and N-substituted derivatives starting with planetol. These compounds were found to be effective cholinesterase inhibitors and moderately potent antibacterial agents. The study also included computational docking against various enzyme active sites (Irshad et al., 2014).
Investigation of Enzyme Inhibitory Potential
A study by Abbasi et al. (2019) focused on the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. They found that these compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).
Synthesis of Sulfonamides for Antibacterial and Anti-inflammatory Potential
Abbasi et al. (2017) synthesized new sulfonamides bearing the 1,4-benzodioxin ring, which showed promising antibacterial potential and were considered as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
Diuretic and Antihypertensive Activities
A study by Itazaki et al. (1988) synthesized sulfamoyl dihydrobenzodioxins to test for diuretic and antihypertensive activities in rats. Although these compounds showed lower activities than trichloromethiazide, they contributed to the understanding of such derivatives (Itazaki et al., 1988).
Synthesis of Antidiabetic Agents
Research in 2023 by Abbasi et al. focused on synthesizing new compounds to evaluate their anti-diabetic potential. These compounds demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting potential therapeutic applications for type-2 diabetes (Abbasi et al., 2023).
Safety and Hazards
Future Directions
The future directions for the use and study of “8-Bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride” are not specified in the search results. Given its potential reactivity suggested by related compounds , it may have applications in the synthesis of other chemical compounds or in pharmaceutical research. Further study is needed to explore these possibilities.
properties
IUPAC Name |
5-bromo-2,3-dihydro-1,4-benzodioxine-7-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO4S/c9-6-3-5(15(10,11)12)4-7-8(6)14-2-1-13-7/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLRXFQLRIUFDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride | |
CAS RN |
2241129-63-3 |
Source
|
Record name | 8-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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